molecular formula C20H27N3OS B2363504 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole CAS No. 886913-10-6

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B2363504
CAS No.: 886913-10-6
M. Wt: 357.52
InChI Key: ZYGHAIABEXANQT-UHFFFAOYSA-N
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Description

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a benzo[d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with piperazine and cyclohexylmethanone. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

cyclohexyl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-14-8-9-17-18(15(14)2)21-20(25-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGHAIABEXANQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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